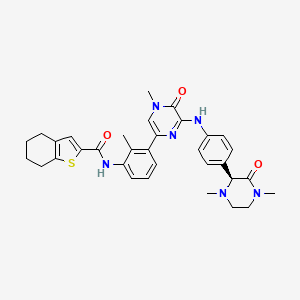
Metilproamina
Descripción general
Descripción
La metilproamina es un potente radioprotector que actúa como un antioxidante que se une al ADN. Es un derivado del ligando de unión al surco menor Hoechst 33342 y se ha demostrado que es significativamente más eficaz en la radioprotección en comparación con los radioprotectores clásicos de aminotiol . La this compound se utiliza principalmente en la investigación científica por su capacidad para reparar las lesiones oxidativas del ADN inducidas por la radiación transitoria .
Aplicaciones Científicas De Investigación
La metilproamina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La metilproamina ejerce sus efectos uniéndose al surco menor del ADN y actuando como un agente reductor. Repara las lesiones oxidativas del ADN inducidas por la radiación transitoria a través de un mecanismo de transferencia de electrones . Los objetivos moleculares de la this compound incluyen sitios de ADN dañados, donde dona electrones para reparar el daño oxidativo . Este proceso ayuda a mantener la integridad del ADN y a proteger las células del daño inducido por la radiación .
Análisis Bioquímico
Biochemical Properties
Methylproamine plays a crucial role in biochemical reactions by acting as a DNA-binding antioxidant. It interacts with various biomolecules, including DNA, to repair oxidative damage. Methylproamine’s primary function is to protect DNA from radiation-induced damage by preventing double-strand breaks and repairing oxidative lesions . It also interacts with enzymes involved in DNA repair pathways, enhancing their activity and ensuring the integrity of the genetic material.
Cellular Effects
Methylproamine has been shown to protect various cell types from radiation-induced damage. In T98G glioma cells, it provides radioprotection by reducing DNA damage caused by γ-ray and X-ray radiation . Methylproamine also protects bystander cells from radiation-induced DNA damage, indicating its potential to safeguard non-targeted cells in a radiotherapy setting . Additionally, it influences cell signaling pathways and gene expression related to DNA repair and oxidative stress response.
Molecular Mechanism
At the molecular level, Methylproamine exerts its effects by binding to the minor groove of DNA, where it acts as a reducing agent. This binding facilitates the repair of transient radiation-induced oxidative species on DNA . Methylproamine’s interaction with DNA enhances the activity of DNA repair enzymes, promoting the repair of oxidative lesions and preventing double-strand breaks. This mechanism of action underscores its potential as a radioprotector in clinical settings.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylproamine have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, Methylproamine has shown a concentration-dependent radioprotective effect, with higher concentrations providing greater protection against DNA damage . Long-term effects on cellular function include sustained protection against radiation-induced oxidative damage.
Dosage Effects in Animal Models
The effects of Methylproamine vary with different dosages in animal models. Studies have shown that it provides significant radioprotection at concentrations as low as 10 μM, with higher doses offering increased protection . At concentrations above 20 μM, Methylproamine exhibits cytotoxicity, indicating a threshold beyond which adverse effects may occur . These findings highlight the importance of optimizing dosage to achieve maximum radioprotection while minimizing toxicity.
Metabolic Pathways
Methylproamine is involved in metabolic pathways related to DNA repair and oxidative stress response. It interacts with enzymes such as DNA polymerases and ligases, which play critical roles in the repair of radiation-induced DNA damage . By enhancing the activity of these enzymes, Methylproamine ensures efficient repair of oxidative lesions and maintenance of genomic stability.
Transport and Distribution
Within cells, Methylproamine is transported and distributed to the nucleus, where it exerts its radioprotective effects. It interacts with DNA-binding proteins and transporters that facilitate its localization to the site of DNA damage . This targeted distribution ensures that Methylproamine is available where it is needed most, enhancing its efficacy as a radioprotector.
Subcellular Localization
Methylproamine is primarily localized in the nucleus, where it binds to DNA and protects it from radiation-induced damage . Its subcellular localization is facilitated by targeting signals that direct it to the nucleus. Additionally, post-translational modifications may play a role in its localization and activity, ensuring that Methylproamine is optimally positioned to exert its protective effects.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La metilproamina se sintetiza a través de una serie de reacciones químicas que involucran la modificación de análogos de bibenzimidazol. El proceso de síntesis generalmente implica el reemplazo del sustituyente etoxilo de Hoechst 33342 con un grupo N,N-dimetilamino donador de electrones más potente . Las condiciones de reacción incluyen el uso de solventes y catalizadores específicos para facilitar las transformaciones químicas deseadas.
Métodos de producción industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para mantener la consistencia y la eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
La metilproamina experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: El compuesto puede donar electrones al ADN dañado, contribuyendo a sus efectos radioprotectores.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y las reacciones de la this compound incluyen:
- Solventes como el dimetilsulfóxido (DMSO)
- Catalizadores para facilitar las reacciones de transferencia de electrones
- Grupos funcionales específicos para reacciones de sustitución
Principales productos formados
Los principales productos formados a partir de las reacciones que involucran this compound son principalmente sus derivados, que exhiben propiedades radioprotectoras mejoradas. Estos derivados están diseñados para mejorar la eficacia del compuesto en la reparación del daño del ADN inducido por la radiación .
Comparación Con Compuestos Similares
La metilproamina se compara con otros compuestos similares como Hoechst 33342 y Hoechst 33258. Estos compuestos también son unión al surco menor con una fuerte selectividad AT . La this compound es única en sus propiedades radioprotectoras mejoradas, siendo aproximadamente 100 veces más potente que los radioprotectores clásicos de aminotiol . Los compuestos similares incluyen:
- Hoechst 33342
- Hoechst 33258
- Proamina
Propiedades
IUPAC Name |
N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKLMOJIJGHCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332275 | |
| Record name | Methylproamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188247-01-0 | |
| Record name | Methylproamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





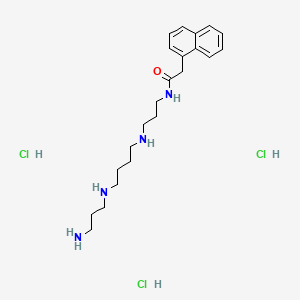
![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)
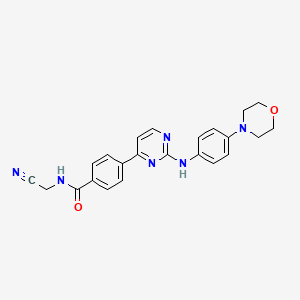
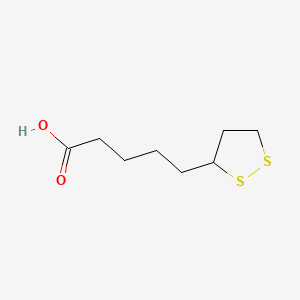
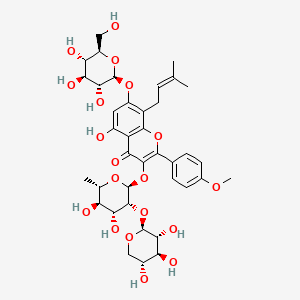
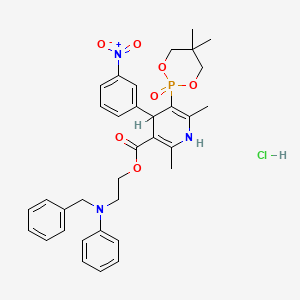

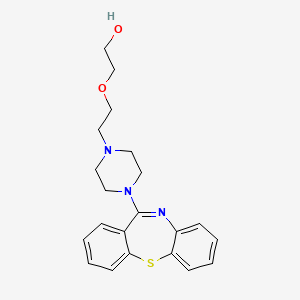
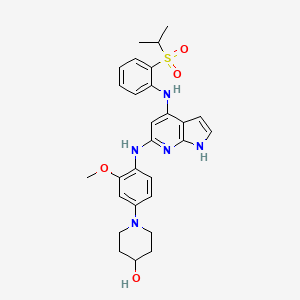
![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)
